molecular formula C16H12N6 B8118240 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl

4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl

Cat. No.: B8118240
M. Wt: 288.31 g/mol
InChI Key: BBMVATNCFFPTEB-UHFFFAOYSA-N
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Description

4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl is a compound that belongs to the class of triazole-based ligands. This compound is known for its ability to form coordination polymers with various metal ions, which makes it valuable in the field of materials science. The presence of triazole rings in its structure imparts unique properties, such as luminescence and biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with sodium azide, followed by a cyclization reaction to form the triazole rings. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The triazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the triazole rings are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Mechanism of Action

The mechanism of action of 4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The triazole rings in the compound can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
  • 4,4’-Bis(1,2,4-triazol-4-yl)biphenyl
  • 4,4’-Di(1H-1,2,4-triazol-1-yl)biphenyl

Uniqueness

4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl is unique due to its specific arrangement of triazole rings and biphenyl backbone, which imparts distinct luminescent and biological properties. Compared to similar compounds, it offers enhanced stability and versatility in forming coordination polymers with a wide range of metal ions .

Properties

IUPAC Name

4-[4-[4-(1,2,4-triazol-4-yl)phenyl]phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c1-5-15(21-9-17-18-10-21)6-2-13(1)14-3-7-16(8-4-14)22-11-19-20-12-22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMVATNCFFPTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NN=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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